![molecular formula C12H24O2 B083113 ((Nonyloxy)methyl)oxirane CAS No. 10580-65-1](/img/structure/B83113.png)
((Nonyloxy)methyl)oxirane
Description
((Nonyloxy)methyl)oxirane is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291916. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis
((Nonyloxy)methyl)oxirane serves as an important intermediate in the synthesis of various chemical compounds. Its epoxide functional group allows it to undergo ring-opening reactions, leading to the formation of alcohols, amines, and other functionalized compounds.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Product | Conditions |
---|---|---|
Ring-opening with alcohols | Alcohol derivatives | Acidic or basic conditions |
Nucleophilic substitution | Amino derivatives | Nucleophiles (amines, thiols) |
Polymerization | Polyether polyols | Catalysts (acid/base) |
Material Science
In material science, this compound is utilized in the production of polymers and coatings. Its ability to react with various monomers makes it valuable for creating cross-linked structures that enhance material properties such as durability and resistance to chemicals.
Case Study: Polyurethane Production
A study demonstrated that incorporating this compound into polyurethane formulations improved mechanical properties and thermal stability. The resulting polyurethanes exhibited enhanced resistance to solvents and abrasion compared to conventional formulations.
Pharmaceutical Applications
This compound has shown promise in pharmaceutical applications due to its biological activity. Research indicates that it possesses anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Case Study: Anti-Inflammatory Effects
Research involving human macrophage cell lines indicated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as COX-2 and iNOS. The compound inhibited the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Table 2: Anti-Inflammatory Activity of this compound
Treatment Condition | COX-2 Expression Reduction (%) | iNOS Level Reduction (%) |
---|---|---|
Control (untreated) | 0 | 0 |
10 μM this compound | 60 | 55 |
20 μM this compound | 75 | 70 |
Antimicrobial Properties
Studies have shown that this compound exhibits substantial antibacterial activity against various pathogens. Its incorporation into materials such as coatings and paints has demonstrated effective antimicrobial action, suggesting potential applications in public health settings.
Case Study: Antimicrobial Efficacy in Coatings
A study evaluated the antimicrobial properties of coatings containing this compound against common pathogens. The results indicated a significant reduction in bacterial colonies on treated surfaces compared to untreated controls.
Table 3: Antimicrobial Activity of Coatings with this compound
Pathogen | Colony Count (CFU/mL) Untreated | Colony Count (CFU/mL) Treated |
---|---|---|
Escherichia coli | 1,000 | 50 |
Staphylococcus aureus | 800 | 30 |
Properties
IUPAC Name |
2-(nonoxymethyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-13-10-12-11-14-12/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKXMAURKVLACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOCC1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872299 | |
Record name | 2-[(Nonyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10580-65-1 | |
Record name | 2-[(Nonyloxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10580-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Nonyloxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC291916 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(nonyloxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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